molecular formula C10H10O4S2 B13774824 1,3,6,8-tetrahydrothieno[3,4-g][2]benzothiole 2,2,7,7-tetraoxide CAS No. 63458-33-3

1,3,6,8-tetrahydrothieno[3,4-g][2]benzothiole 2,2,7,7-tetraoxide

Cat. No.: B13774824
CAS No.: 63458-33-3
M. Wt: 258.3 g/mol
InChI Key: NWHOJMSFZJENKN-UHFFFAOYSA-N
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Description

1,3,6,8-tetrahydrothieno3,4-gbenzothiole 2,2,7,7-tetraoxide is a heterocyclic compound with a unique structure that includes sulfur and oxygen atoms

Preparation Methods

The synthesis of 1,3,6,8-tetrahydrothieno3,4-gbenzothiole 2,2,7,7-tetraoxide involves several steps. One common method includes the reaction of 4-aryl-4,5,6,7-tetrahydrothieno[3,2-c]pyridines with activated alkynes. This domino reaction yields the corresponding tetrahydrothieno[2,3-d]azocines . The reaction conditions typically involve the use of electron-deficient alkynes and various solvents, with yields ranging from 12% to 95% .

Chemical Reactions Analysis

1,3,6,8-tetrahydrothieno3,4-gbenzothiole 2,2,7,7-tetraoxide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound into different thiol derivatives.

    Substitution: The compound can undergo substitution reactions, where different functional groups replace the hydrogen atoms on the benzothiole ring.

Common reagents used in these reactions include dimethyl acetylenedicarboxylate (DMAD), methyl propiolate, and various alcohols . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1,3,6,8-tetrahydrothieno3,4-gbenzothiole 2,2,7,7-tetraoxide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,3,6,8-tetrahydrothieno3,4-gbenzothiole 2,2,7,7-tetraoxide involves its interaction with various molecular targets and pathways. The compound’s sulfur and oxygen atoms play a crucial role in its reactivity and interactions with other molecules. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

1,3,6,8-tetrahydrothieno3,4-gbenzothiole 2,2,7,7-tetraoxide can be compared with other similar compounds, such as:

The uniqueness of 1,3,6,8-tetrahydrothieno3,4-g

Properties

CAS No.

63458-33-3

Molecular Formula

C10H10O4S2

Molecular Weight

258.3 g/mol

IUPAC Name

1,3,6,8-tetrahydrothieno[3,4-g][2]benzothiole 2,2,7,7-tetraoxide

InChI

InChI=1S/C10H10O4S2/c11-15(12)3-7-1-2-8-4-16(13,14)6-10(8)9(7)5-15/h1-2H,3-6H2

InChI Key

NWHOJMSFZJENKN-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(CS1(=O)=O)C3=C(CS(=O)(=O)C3)C=C2

Origin of Product

United States

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